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molecular formula C16H12O3 B8658097 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 6149-23-1

2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B8658097
M. Wt: 252.26 g/mol
InChI Key: XXPPGMWCUVQEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389597

Procedure details

Sodium (18.9 parts) was dissolved in absolute ethanol (380 parts) with stirring and was cooled to 20° C. and benzofuranone (100 parts) and 3-methoxybenzaldehyde were added. The reaction mixture was stirred under reflu for 15 minutes and cooled to 20° C. over 1 hour. The reaction mixture was poured into water (900 parts) and the ethanol was removed by evaporation under reduced pressure. Hydrochloric acid was added to the solution until acid and the aqueous phase was decanted to leave a red gum. The gum was dissolved in hot acetic acid (300 parts) and the solution was cooled to 20° C. and a solid was precipitated. The solid was isolated by filtration, washed with ethanol (74 OP) and dried to give 2-(3-methoxyphenyl)-1,3-indandione (55.8 parts) m.pt. 142°-144° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].O1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][C:3]1=[O:11].CO[C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18].O.[CH2:23]([OH:25])C>C(O)(=O)C>[CH3:23][O:25][C:9]1[CH:10]=[C:5]([CH:4]2[C:3](=[O:11])[C:19]3[C:16](=[CH:15][CH:14]=[CH:21][CH:20]=3)[C:17]2=[O:18])[CH:6]=[CH:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under reflu for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added to the solution until acid
CUSTOM
Type
CUSTOM
Details
the aqueous phase was decanted
CUSTOM
Type
CUSTOM
Details
to leave a red gum
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
a solid was precipitated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with ethanol (74 OP)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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